molecular formula C8H12KNO B1404857 Potassium 1-cyano-5-methylhex-1-en-2-olate CAS No. 1432684-10-0

Potassium 1-cyano-5-methylhex-1-en-2-olate

Cat. No.: B1404857
CAS No.: 1432684-10-0
M. Wt: 177.29 g/mol
InChI Key: HTILNBGUBBJTSK-HGKIGUAWSA-M
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Description

Potassium 1-cyano-5-methylhex-1-en-2-olate is a chemical compound with the molecular formula C8H12KNO. It is known for its unique structure, which includes a cyano group and a potassium ion. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-cyano-5-methylhex-1-en-2-olate can be synthesized through several methods. One common synthetic route involves the reaction of 1-cyano-5-methylhex-1-en-2-ol with potassium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-cyano-5-methylhex-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Potassium 1-cyano-5-methylhex-1-en-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 1-cyano-5-methylhex-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the potassium ion can influence cellular processes by modulating ion channels and transporters .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-cyano-5-methylhex-1-en-2-ol
  • Potassium 1-cyano-5-methylhex-1-en-2-amine
  • Potassium 1-cyano-5-methylhex-1-en-2-carboxylate

Uniqueness

Potassium 1-cyano-5-methylhex-1-en-2-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various research applications, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

potassium;(Z)-1-cyano-5-methylhex-1-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.K/c1-7(2)3-4-8(10)5-6-9;/h5,7,10H,3-4H2,1-2H3;/q;+1/p-1/b8-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILNBGUBBJTSK-HGKIGUAWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=CC#N)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC/C(=C/C#N)/[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 2
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 3
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 4
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 5
Potassium 1-cyano-5-methylhex-1-en-2-olate
Reactant of Route 6
Potassium 1-cyano-5-methylhex-1-en-2-olate

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